4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline is a chemical compound with the molecular formula C10H13BrN2O3 and a molecular weight of 289.13 g/mol It is an aromatic amine derivative, characterized by the presence of bromine, methoxy, isopropyl, and nitro functional groups on the benzene ring
Preparation Methods
The synthesis of 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline typically involves multiple steps. One common synthetic route includes the following steps :
Bromination: The addition of the bromine atom to the benzene ring.
Amination: The conversion of the nitro group to an amine group.
Methoxylation: The addition of the methoxy group to the benzene ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline undergoes various chemical reactions, including :
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline has several scientific research applications, including :
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects . The bromine and methoxy groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline can be compared with other similar compounds, such as :
4-Bromo-2-nitroaniline: Lacks the isopropyl and methoxy groups, which may affect its chemical reactivity and biological activity.
2-Bromo-5-isopropylamino-4-nitroanisole: Similar structure but with different substitution patterns, leading to variations in its properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C12H14BrN3O2
- Molecular Weight : 303.16 g/mol
- Functional Groups : Nitro group (-NO2), methoxy group (-OCH3), bromo group (-Br), and an isopropyl amine.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may covalently bind to biological macromolecules, leading to altered cellular functions .
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could modulate the activity of receptors linked to signaling pathways.
Biological Activity
Research has indicated that nitroaniline derivatives often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This section summarizes key findings related to the biological activity of this compound.
Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. Studies suggest that compounds like this compound may exert their effects by producing toxic intermediates upon reduction, which can damage microbial DNA .
Anticancer Activity
Recent studies have explored the anticancer potential of similar nitroaniline compounds. For instance, compounds with similar structures have shown promising inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating effective cytotoxicity .
Data Table: Biological Activities of Related Compounds
Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | TBD | Enzyme inhibition |
2-Bromo-5-nitroaniline | HepG2 | 1.98 | DNA damage via reactive intermediates |
Metronidazole | Various | 0.1 | DNA binding after reduction |
Chloramphenicol | Various | TBD | Inhibition of protein synthesis |
Case Studies
- Study on Anticancer Activity : A study investigated the effects of nitroaniline derivatives on breast cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, with one derivative demonstrating an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy Assessment : In another study, the antimicrobial properties of nitro derivatives were examined against various pathogens. The findings suggested that these compounds could serve as effective agents against resistant strains due to their unique mechanisms involving DNA damage .
Properties
IUPAC Name |
4-bromo-5-methoxy-2-nitro-N-propan-2-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-6(2)12-8-5-10(16-3)7(11)4-9(8)13(14)15/h4-6,12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYSUFDDFZNLLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1[N+](=O)[O-])Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716634 |
Source
|
Record name | 4-Bromo-5-methoxy-2-nitro-N-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330750-43-0 |
Source
|
Record name | 4-Bromo-5-methoxy-2-nitro-N-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.